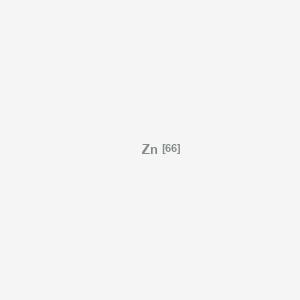

Zinc, isotope of mass 66

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc, isotope of mass 66, is one of the five stable isotopes of zinc, which is a metallic element with the atomic number 30. This isotope, denoted as Zinc-66, has an atomic mass of approximately 65.926 atomic mass units and constitutes about 27.9% of naturally occurring zinc . Zinc is an essential trace element involved in various biological processes and is widely used in different industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zinc-66 typically involves the separation of zinc isotopes using mass spectrometry techniques such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). This method allows for the precise determination and separation of zinc isotopes without the need for column chromatography .

Industrial Production Methods: Industrial production of Zinc-66 can be achieved through the enrichment of naturally occurring zinc using gas centrifugation or electromagnetic isotope separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.

Chemical Reactions Analysis

Types of Reactions: Zinc-66, like other zinc isotopes, primarily exists in the +2 oxidation state (Zn(II)). It undergoes various chemical reactions, including:

Oxidation: Zinc can be oxidized to form zinc oxide (ZnO).

Reduction: Zinc oxide can be reduced back to metallic zinc using reducing agents like carbon.

Substitution: Zinc can participate in substitution reactions, forming compounds such as zinc chloride (ZnCl₂) when reacted with hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Carbon or hydrogen gas at high temperatures.

Substitution: Hydrochloric acid or other halogen acids.

Major Products:

Oxidation: Zinc oxide (ZnO)

Reduction: Metallic zinc (Zn)

Substitution: Zinc chloride (ZnCl₂)

Scientific Research Applications

Zinc-66 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying zinc’s role in various chemical processes and reactions.

Biology: Helps in understanding zinc’s function in biological systems, including enzyme activity and protein structure.

Medicine: Used in medical research to study zinc’s role in human health, including its involvement in immune function and cellular metabolism.

Mechanism of Action

Zinc-66 can be compared with other stable isotopes of zinc, such as Zinc-64, Zinc-67, Zinc-68, and Zinc-70. While all these isotopes share similar chemical properties, their differences in atomic mass can lead to slight variations in their behavior in isotopic fractionation studies. Zinc-66 is unique due to its specific abundance and its use in high-precision isotopic analysis .

Comparison with Similar Compounds

- Zinc-64

- Zinc-67

- Zinc-68

- Zinc-70

Zinc-66’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in advancing our understanding of zinc’s role in different fields.

Properties

IUPAC Name |

zinc-66 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zn/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKCACWOHOZIP-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[66Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.926034 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14378-33-7 |

Source

|

| Record name | Zinc, isotope of mass 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)